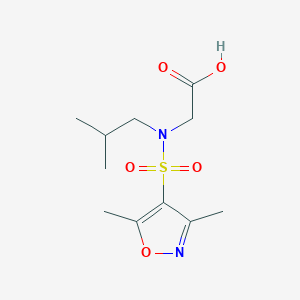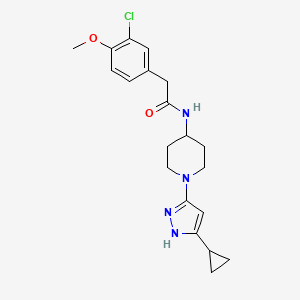![molecular formula C11H16ClFN2O3S B2910573 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride CAS No. 1864061-23-3](/img/structure/B2910573.png)
3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride is a chemical compound that has been widely researched due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific studies. The purpose of
Wirkmechanismus
The exact mechanism of action of 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. In cancer cells, it has been found to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride in lab experiments include its high potency and selectivity for certain enzymes and receptors. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of the compound. Finally, research on the potential side effects and toxicity of the compound is also needed to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride involves a multi-step process that includes the reaction of 3-fluoro-4-hydroxybenzenesulfonamide with pyrrolidine and chloromethyl methyl ether. The reaction is carried out under specific conditions and requires the use of various reagents and solvents. The final product is obtained in the form of a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
3-fluoro-4-(pyrrolidin-2-ylmethoxy)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O3S.ClH/c12-10-6-9(18(13,15)16)3-4-11(10)17-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2,(H2,13,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDBVXHFYKYAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=C(C=C(C=C2)S(=O)(=O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)



![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)

![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)
